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Compound of Interest

Compound Name: 4,4-Difluoro-2-pentanone

Cat. No.: B15323066 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4-
Difluoro-2-pentanone (CAS No. 86154-50-9). Due to the limited availability of experimentally

derived public data, this document incorporates predicted spectroscopic values alongside

general principles of spectroscopic analysis for ketones. This guide aims to serve as a valuable

resource for the characterization and analysis of this compound in research and development

settings.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 4,4-
Difluoro-2-pentanone.

¹H NMR Spectroscopic Data (Predicted)
Protons

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 (CH₃) ~2.2 Triplet ~1.5

H-3 (CH₂) ~3.1 Triplet ~14

H-5 (CH₃) ~1.7 Triplet ~19
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Note: Predicted data is based on computational models and should be confirmed by

experimental analysis.

¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ, ppm)

C-1 ~28

C-2 (C=O) ~205

C-3 ~45 (triplet due to C-F coupling)

C-4 ~120 (triplet due to C-F coupling)

C-5 ~24 (triplet due to C-F coupling)

Note: Predicted data is based on computational models and should be confirmed by

experimental analysis. The carbonyl carbon (C-2) is expected to be in the typical range for

ketones (190-220 ppm). The carbons attached to fluorine (C-4 and C-5) and the adjacent

carbon (C-3) will exhibit splitting due to carbon-fluorine coupling.[1][2]

Infrared (IR) Spectroscopy Data

Functional Group Absorption Range (cm⁻¹)
Expected Absorption for
4,4-Difluoro-2-pentanone
(cm⁻¹)

C=O (Ketone) 1705-1725 ~1720 (strong)

C-H (sp³) 2850-3000 Present

C-F 1000-1400 Present (strong)

Note: The strong electron-withdrawing effect of the two fluorine atoms is expected to cause a

slight shift to a higher wavenumber for the C=O stretch compared to a non-fluorinated ketone.

Mass Spectrometry Data
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Ion m/z Fragmentation Pathway

[M]⁺ 122.11 Molecular Ion

[M-CH₃]⁺ 107 α-cleavage

[CH₃CO]⁺ 43 α-cleavage

[C₂H₂F₂]⁺ 64 Cleavage of C3-C4 bond

Note: The molecular ion peak is expected at an m/z corresponding to the molecular weight of

the compound (122.11 g/mol ).[1] Common fragmentation patterns for ketones include α-

cleavage on either side of the carbonyl group.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Difluoro-2-pentanone in a

suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube to a final volume of

approximately 0.6 mL.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a

frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of

10-12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve

an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same sample. A

broadband proton-decoupled pulse sequence is typically used. Due to the lower natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds)

are generally required.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and

baseline correction. Chemical shifts should be referenced to the residual solvent peak or an

internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

neat liquid between two salt plates (e.g., NaCl or KBr).

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer

over a typical range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to generate the

molecular ion and fragment ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and characteristic fragment ions to elucidate the structure.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

structural relationships of 4,4-Difluoro-2-pentanone.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Structure-Spectra Correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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